
n-(4-Methylphenyl)octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)octadecanamide: is an organic compound with the molecular formula C25H43NO and a molecular weight of 373.33 g/mol . It is a derivative of octadecanamide, where the amide nitrogen is substituted with a 4-methylphenyl group. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with 4-methylphenylamine (p-toluidine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
C18H36O2+C7H9NDCCC25H43NO+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
N-(4-Methylphenyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The aromatic ring in the 4-methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: HNO3, Br2, in the presence of catalysts or under specific temperature conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
N-(4-Methylphenyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of N-(4-Methylphenyl)octadecanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its amide group can form hydrogen bonds with active sites of enzymes, modulating their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
N-(4-Methylphenyl)octadecanamide can be compared with other similar compounds, such as:
N-octadecanamide: Lacks the 4-methylphenyl group, making it less hydrophobic and less reactive in aromatic substitution reactions.
N-(4-Chlorophenyl)octadecanamide: Contains a chlorine substituent instead of a methyl group, which can significantly alter its chemical reactivity and biological activity.
N-(4-Nitrophenyl)octadecanamide: The nitro group introduces electron-withdrawing effects, making the compound more susceptible to reduction reactions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.
特性
CAS番号 |
52097-69-5 |
|---|---|
分子式 |
C25H43NO |
分子量 |
373.6 g/mol |
IUPAC名 |
N-(4-methylphenyl)octadecanamide |
InChI |
InChI=1S/C25H43NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-24-21-19-23(2)20-22-24/h19-22H,3-18H2,1-2H3,(H,26,27) |
InChIキー |
LZQFKVOQGGHIFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


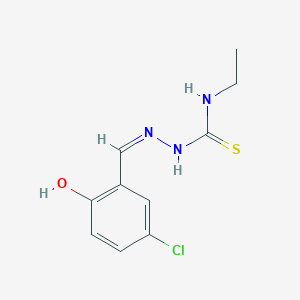

![Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B14019044.png)
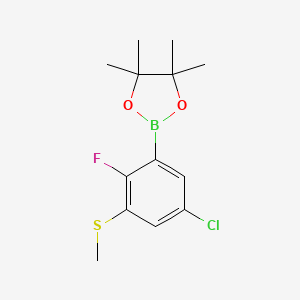
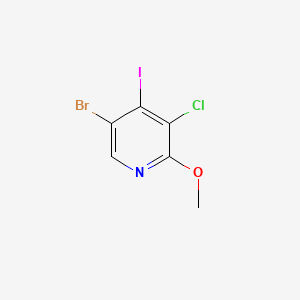
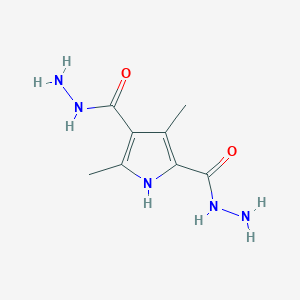
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)

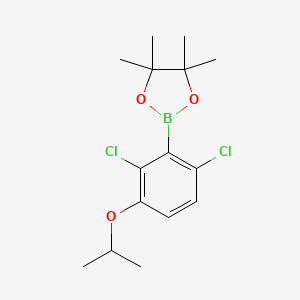
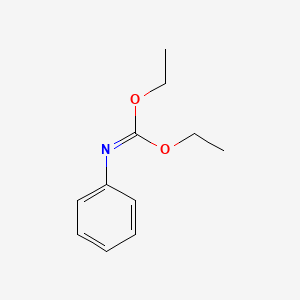
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
![(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)
![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)
